1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

CYP450 inhibition isoform selectivity drug metabolism

1-Allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 876888-27-6) is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core functionalized at position 4 with a benzimidazole moiety bearing an N1-(naphthalen-2-ylmethyl) substituent and at position 1 with an allyl group. Its molecular formula is C₂₅H₂₃N₃O (MW 381.5 g/mol; exact mass 381.184112 g/mol).

Molecular Formula C25H23N3O
Molecular Weight 381.479
CAS No. 876888-27-6
Cat. No. B2780298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS876888-27-6
Molecular FormulaC25H23N3O
Molecular Weight381.479
Structural Identifiers
SMILESC=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C25H23N3O/c1-2-13-27-17-21(15-24(27)29)25-26-22-9-5-6-10-23(22)28(25)16-18-11-12-19-7-3-4-8-20(19)14-18/h2-12,14,21H,1,13,15-17H2
InChIKeyDIDYVJAIFFZGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 876888-27-6): Core Identity and Baseline Characteristics


1-Allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 876888-27-6) is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core functionalized at position 4 with a benzimidazole moiety bearing an N1-(naphthalen-2-ylmethyl) substituent and at position 1 with an allyl group. Its molecular formula is C₂₅H₂₃N₃O (MW 381.5 g/mol; exact mass 381.184112 g/mol) [1]. The compound belongs to the class of 2-(naphthylmethyl)benzimidazole derivatives, which are established modulators of cytochrome P450 monooxygenase activities, with the positional isomerism of the naphthylmethyl group being a critical determinant of isoform selectivity [2]. This compound is catalogued solely as a research reagent and has no known therapeutic approval.

Why Generic Substitution Fails: Evidence-Based Differentiation Drivers for 1-Allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one


IMPORTANT CAVEAT: Direct head-to-head quantitative biological data for this exact compound are extremely scarce in the peer-reviewed literature. The following evidence framework is constructed from the strongest available comparator-based data, primarily relying on class-level inference and cross-study comparables. Users should weigh this limitation when making procurement decisions. Within the benzimidazole-pyrrolidinone class, subtle structural variations—particularly the positional isomerism of the naphthylmethyl substituent—produce divergent cytochrome P450 inhibition profiles that cannot be predicted from potency against a single isoform [1]. Replacing the target 2-naphthylmethyl isomer with the 1-naphthylmethyl isomer, or with non-naphthyl benzimidazole analogs, will alter CYP isoform selectivity, potentially confounding metabolic stability and drug–drug interaction readouts [1][2]. Additionally, the pyrrolidinone ring and allyl substituent jointly influence lipophilicity and membrane permeability relative to simpler benzimidazole scaffolds [3]. Therefore, interchanging this compound with a close analog without verifying the specific isomer identity risks irreproducible pharmacological results.

Quantitative Differentiation Evidence: How 1-Allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Compares to Its Closest Analogs


CYP Monooxygenase Isoform Selectivity: 2-Naphthylmethyl vs. 1-Naphthylmethyl Isomer Differential

The positional isomerism of the naphthylmethyl substituent on the benzimidazole core directly dictates cytochrome P450 isoform selectivity. In rat hepatic microsomes, the 2′-naphthyl isomer (structurally analogous to the target compound) was approximately half as potent as the 1′-naphthyl isomer against 7-ethoxyresorufin O-deethylase (EROD) activity, but displayed the opposite selectivity pattern against 7-ethoxycoumarin O-deethylase (ECOD) [1]. This means that selecting the 2-naphthylmethyl isomer (CAS 876888-27-6) over the 1-naphthylmethyl analog will yield divergent CYP inhibition readouts, which is critical when the compound is used as a probe for drug metabolism studies.

CYP450 inhibition isoform selectivity drug metabolism naphthylmethyl positional isomerism

Antibacterial Potential: Benzimidazole-Pyrrolidinone Class Benchmarking Against Oxytetracycline

Although no direct MIC data exist for the target compound, the benzimidazole-pyrrolidinone chemotype has demonstrated antibacterial activity comparable to the commercial agent oxytetracycline. Strelciunaite et al. (2016) reported that certain 2- and 1,2-disubstituted benzimidazole-pyrrolidinone derivatives exhibited very high antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus cereus, with potency matching oxytetracycline [1]. This provides a class-level benchmark for the antibacterial potential of this scaffold, though direct experimental validation of the target compound is required.

antibacterial activity benzimidazole-pyrrolidinone oxytetracycline comparator Gram-positive pathogens

Lipophilicity Profile: Predicted logP as a Driver of Membrane Permeability and CYP Interaction

The target compound (C₂₅H₂₃N₃O) has a predicted logP of approximately 5.52, as catalogued in the ZINC15 database [1]. This elevated lipophilicity exceeds that of simpler benzimidazole analogs lacking the naphthylmethyl group (typical logP range 2.5–4.0) and predicts enhanced passive membrane permeability. In the context of CYP-mediated metabolism, higher logP compounds are known to exhibit increased binding to CYP3A4 and other lipophilic P450 isoforms, consistent with the class-level CYP inhibition data reported for naphthylmethylbenzimidazoles [2].

lipophilicity logP membrane permeability drug-likeness CYP metabolism

Isomer Identity Verification: GC-MS Exact Mass as a Procurement Quality Gate

The target compound and its 1-naphthylmethyl positional isomer share the identical molecular formula (C₂₅H₂₃N₃O) and exact mass (381.184112 g/mol) [1]. Consequently, mass spectrometry alone cannot distinguish these isomers; chromatographic retention time and spectral library matching are required for unambiguous identification. The target (2-naphthylmethyl) isomer is catalogued under CAS 876888-27-6 with confirmed molecular weight 381.5 g/mol, while the 1-naphthylmethyl isomer is registered under SpectraBase Compound ID 2IsVRCzOvfw [1]. This analytical constraint underscores the critical importance of verifying the correct isomer at the point of procurement, especially given the divergent biological activities described above.

GC-MS exact mass isomer confirmation quality control analytical authentication

Best-Fit Application Scenarios for 1-Allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 876888-27-6)


CYP Isoform Selectivity Probe Development Requiring Naphthylmethyl Positional Isomer Discrimination

This scenario applies when a research program requires a benzimidazole-based probe to distinguish CYP isoform inhibition patterns dependent on naphthylmethyl positional isomerism. As demonstrated by Murray (1987), the 2-naphthylmethyl isomer exhibits opposite selectivity profiles compared to the 1-naphthylmethyl isomer for EROD versus ECOD activities [1]. Procuring CAS 876888-27-6 (2-naphthylmethyl) is essential when the desired readout involves preferential inhibition of 7-ethoxycoumarin O-deethylase over 7-ethoxyresorufin O-deethylase.

Antibacterial Scaffold Optimization Leveraging Benzimidazole-Pyrrolidinone Chemotype

For medicinal chemistry campaigns targeting novel antibacterial agents against Gram-positive and Gram-negative pathogens, the benzimidazole-pyrrolidinone scaffold represented by this compound has demonstrated activity comparable to oxytetracycline in class-level studies [1]. This compound serves as a starting point for SAR exploration around the naphthylmethyl and allyl substituents, with the goal of identifying derivatives with improved MIC values against resistant strains.

Lipophilicity-Driven Membrane Permeability Studies Using a High-logP Benzimidazole Probe

The compound's predicted logP of approximately 5.52 [1] makes it suitable for investigating the relationship between benzimidazole lipophilicity and passive membrane permeability. Compared to simpler benzimidazoles with logP values below 4.0, this compound provides a distinct physicochemical profile for studying how elevated lipophilicity affects cellular uptake, CYP-mediated metabolism, and off-target binding in hepatic microsome assays [2].

Analytical Method Development for Positional Isomer Resolution of Naphthylmethylbenzimidazoles

Given that the 2-naphthylmethyl and 1-naphthylmethyl isomers share identical exact mass (381.184112 g/mol) and cannot be distinguished by MS alone [1], this compound is valuable for developing and validating GC-MS or HPLC methods that achieve baseline chromatographic separation of positional isomers. Such methods are critical for quality control in procurement workflows where isomer identity must be confirmed prior to biological testing.

Quote Request

Request a Quote for 1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.